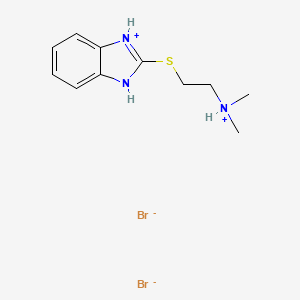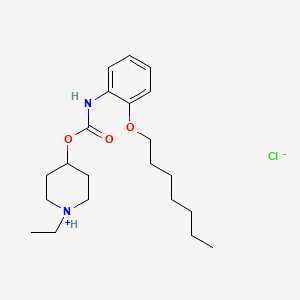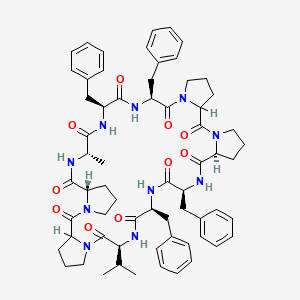
Einecs 240-940-0
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound has garnered significant interest due to its potential as an anti-toxin against phalloidin and its ability to treat edema . The structure of antamanide consists of one valine residue, four proline residues, one alanine residue, and four phenylalanine residues arranged in a cyclic formation .
準備方法
Synthetic Routes and Reaction Conditions: Antamanide is synthesized through a series of peptide coupling reactions. The synthesis involves the stepwise addition of amino acids to form the cyclic decapeptide structure. The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide to facilitate the formation of peptide bonds .
Industrial Production Methods: Industrial production of antamanide involves large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis, which allows for the efficient assembly of the peptide chain on a solid support. The final cyclization step is crucial to ensure the correct formation of the cyclic structure .
化学反応の分析
Types of Reactions: Antamanide undergoes various chemical reactions, including complexation with alkali metal ions such as sodium and calcium . These reactions lead to conformational changes in the cyclic peptide structure.
Common Reagents and Conditions: The complexation reactions typically involve the use of metal salts in aqueous or organic solvents. The conditions are carefully controlled to ensure the formation of stable metal-peptide complexes .
Major Products: The major products of these reactions are the metal-peptide complexes, which exhibit unique biochemical properties and potential therapeutic applications .
科学的研究の応用
作用機序
Antamanide exerts its effects by inhibiting the mitochondrial permeability transition pore, a key regulator of cell death . The compound targets cyclophilin D, a peptidyl-prolyl cis-trans isomerase that regulates the pore’s activity . By binding to cyclophilin D, antamanide prevents the opening of the pore, thereby inhibiting cell death pathways .
類似化合物との比較
Phalloidin: Another cyclic peptide derived from Amanita phalloides, known for its actin-binding properties and toxicity.
Amatoxins: A group of cyclic peptides from the same fungus, known for their potent inhibition of RNA polymerase II.
Uniqueness of Antamanide: Antamanide is unique due to its specific inhibitory effect on the mitochondrial permeability transition pore and its ability to form stable metal-peptide complexes . Unlike phalloidin and amatoxins, which primarily target actin and RNA polymerase II, respectively, antamanide’s mechanism of action and potential therapeutic applications set it apart .
特性
CAS番号 |
16898-32-1 |
|---|---|
分子式 |
C64H78N10O10 |
分子量 |
1147.4 g/mol |
IUPAC名 |
(9S,12S,15S,18S,30S,33S,36S,39S)-9,12,33,36-tetrabenzyl-15-methyl-30-propan-2-yl-1,7,10,13,16,22,28,31,34,37-decazapentacyclo[37.3.0.03,7.018,22.024,28]dotetracontane-2,8,11,14,17,23,29,32,35,38-decone |
InChI |
InChI=1S/C64H78N10O10/c1-40(2)54-64(84)74-35-19-31-53(74)63(83)71-32-16-28-50(71)59(79)65-41(3)55(75)66-46(36-42-20-8-4-9-21-42)57(77)69-49(39-45-26-14-7-15-27-45)61(81)73-34-18-30-52(73)62(82)72-33-17-29-51(72)60(80)68-47(37-43-22-10-5-11-23-43)56(76)67-48(58(78)70-54)38-44-24-12-6-13-25-44/h4-15,20-27,40-41,46-54H,16-19,28-39H2,1-3H3,(H,65,79)(H,66,75)(H,67,76)(H,68,80)(H,69,77)(H,70,78)/t41-,46-,47-,48-,49-,50-,51-,52?,53?,54-/m0/s1 |
InChIキー |
WTINJQXJTHUFRF-AJTZDPNRSA-N |
異性体SMILES |
C[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N2CCCC2C(=O)N3CCC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCCC4C(=O)N5CCC[C@H]5C(=O)N1)C(C)C)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
正規SMILES |
CC1C(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)N3CCCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4CCCC4C(=O)N5CCCC5C(=O)N1)C(C)C)CC6=CC=CC=C6)CC7=CC=CC=C7)CC8=CC=CC=C8)CC9=CC=CC=C9 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




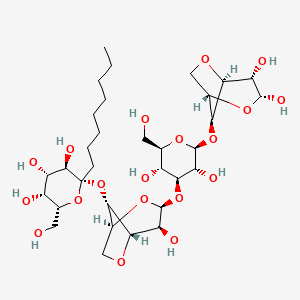
![2-Isopropyl-2,3-dihydro-1H-benzo[d]imidazole](/img/structure/B13739353.png)
![[2-(4-Methoxyphenyl)-2-oxoethyl] morpholine-4-carbodithioate](/img/structure/B13739360.png)
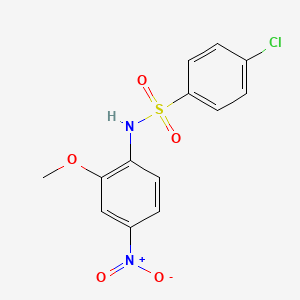
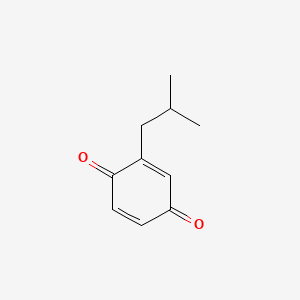

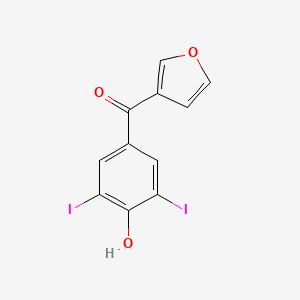
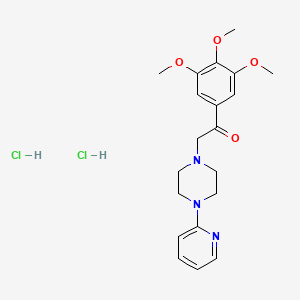
![(1S,2R,6R,8S,9R)-8-(bromomethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane](/img/structure/B13739385.png)

